Product packaging for AC-DL-PHE(4-F)-OME(Cat. No.:CAS No. 875686-97-8)

AC-DL-PHE(4-F)-OME

Cat. No.: B1641903
CAS No.: 875686-97-8
M. Wt: 239.24 g/mol
InChI Key: XFWKZSCMMSEAOU-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Stereochemical Configuration

AC-DL-PHE(4-F)-OME is systematically named as N-acetyl-(R,S)-4-fluorophenylalanine methyl ester under IUPAC conventions. The nomenclature reflects three key structural features:

  • The acetyl group (-COCH₃) at the amino terminus.
  • The 4-fluoro substitution on the phenyl ring.
  • The methyl ester (-COOCH₃) at the carboxyl terminus.

The stereochemical descriptor "DL" indicates a racemic mixture of R and S enantiomers at the α-carbon of the phenylalanine backbone. This configuration arises from the absence of stereoselective synthesis or resolution steps, resulting in equal proportions of both enantiomers. The fluorine atom at the para position of the aromatic ring does not introduce additional stereocenters but influences electronic properties.

Comparative Analysis of DL vs. L/D Enantiomeric Forms

The DL racemate exhibits distinct physicochemical properties compared to its pure enantiomers (L or D forms):

Property DL Form L/D Enantiomers
Melting Point 87–91°C L: 143–145°C; D: 142–144°C
Specific Rotation 0° (racemic) L: +99° to +109° (c=1, CHCl₃)
Solubility in Water 20% (w/w) at pH 7.5 L/D: <5% (w/w) at pH 7.5

Enantiopure forms are critical in asymmetric synthesis and enzyme studies. For instance, N-acetyl-L-phenylalanine methyl ester is hydrolyzed selectively by proteases like subtilisin, leaving the D-enantiomer intact. The 4-fluoro modification enhances steric and electronic interactions in chiral environments, as evidenced by chromatographic separation using CHIRALCEL® OZ-H columns.

X-ray Crystallography and Solid-State Conformational Analysis

X-ray studies of related fluorophenylalanine derivatives reveal key structural insights:

  • Phenyl Ring Geometry : The 4-fluoro substituent reduces bond alternation in the aromatic ring (C–C: 1.38–1.42 Å) compared to non-fluorinated analogs (C–C: 1.39–1.44 Å).
  • Torsional Angles : The acetyl-methyl ester backbone adopts a gauche conformation (θ = 60–70°) to minimize steric clashes between the methyl group and phenyl ring.
  • Hydrogen Bonding : N–H···O=C interactions stabilize layered crystal packing, with distances of 2.85–2.92 Å.

Solid-state NMR of this compound confirms restricted rotation of the 4-fluorophenyl group, with a rotational barrier of ~12 kcal/mol due to fluorine’s electronegativity.

Substituent Effects of 4-Fluoro Modification on Aromatic Ring Geometry

The 4-fluoro group induces significant electronic and geometric changes:

  • Electron Withdrawal : Fluorine’s -I effect reduces electron density at the para position, lowering the π→π* transition energy (λ_max shift: 265 nm → 258 nm).
  • Ring Contraction : C–F bond length (1.34 Å) and C–C–F angle (119°) distort the benzene ring, increasing planarity (deviation <0.02 Å).
  • Steric Effects : The fluorine atom (van der Waals radius: 1.47 Å) causes minimal steric hindrance but enhances dipole-dipole interactions in crystals.

Comparative analysis with ortho- and meta-fluoro analogs shows that 4-fluoro substitution maximizes resonance stabilization while minimizing steric strain, making it favorable for peptide backbone integration.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14FNO3 B1641903 AC-DL-PHE(4-F)-OME CAS No. 875686-97-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

875686-97-8

Molecular Formula

C12H14FNO3

Molecular Weight

239.24 g/mol

IUPAC Name

methyl 2-acetamido-3-(4-fluorophenyl)propanoate

InChI

InChI=1S/C12H14FNO3/c1-8(15)14-11(12(16)17-2)7-9-3-5-10(13)6-4-9/h3-6,11H,7H2,1-2H3,(H,14,15)

InChI Key

XFWKZSCMMSEAOU-UHFFFAOYSA-N

SMILES

CC(=O)NC(CC1=CC=C(C=C1)F)C(=O)OC

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)F)C(=O)OC

sequence

X

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cross-Coupling for Fluorinated Side Chain Introduction

The Negishi cross-coupling reaction, as detailed in fluorinated phenylalanine syntheses, enables direct aryl-alkyl bond formation. A protected iodoalanine derivative (e.g., N-Boc-3-iodo-ʟ-alanine methyl ester) reacts with 4-fluorobromobenzene under Pd(0) catalysis (e.g., Pd(PPh₃)₄) to yield 4-fluoro-ʟ-phenylalanine methyl ester. For racemic DL configurations, this method may omit chiral induction or employ racemic starting materials.

Key Conditions

  • Catalyst: 5 mol% (PPh₃)₂PdCl₂
  • Solvent: THF/DMAC (1:1)
  • Temperature: 65–70°C
  • Yield: 70–85%

Resolution of Racemic Mixtures

If enantiomerically pure precursors are used, racemization via harsh acidic/basic conditions or enzymatic treatment generates the DL mixture. For example, prolonged heating of ʟ-4-fluoro-phenylalanine in HCl/EtOH induces partial racemization.

Acetylation of the Amino Group

Following fluorophenylalanine synthesis, N-terminal acetylation proceeds via nucleophilic acyl substitution:

Classical Acetylation with Acetic Anhydride

Aqueous basic conditions (e.g., NaOH, NaHCO₃) facilitate reaction with acetic anhydride:
$$
\text{DL-Phe(4-F)-OMe} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{NaOH}} \text{this compound} + \text{CH}3\text{COO}^- + \text{H}2\text{O}
$$
Optimized Parameters

  • Molar ratio (substrate:Ac₂O): 1:2
  • Reaction time: 2–4 hours at 0–5°C
  • Yield: >90%

Solid-Phase Acetylation

For combinatorial applications, resin-bound DL-Phe(4-F)-OMe undergoes on-resin acetylation using acetyl chloride and DIEA in DMF, achieving near-quantitative yields.

Methyl Esterification of the Carboxylic Acid

If the carboxylic acid is unprotected, esterification completes the C-terminal modification:

Fischer Esterification

Heating DL-Phe(4-F)-OH in methanol with catalytic HCl gas:
$$
\text{DL-Phe(4-F)-OH} + \text{CH}3\text{OH} \xrightarrow{\text{HCl}} \text{DL-Phe(4-F)-OMe} + \text{H}2\text{O}
$$
Conditions

  • Temperature: 60–65°C
  • Duration: 12–24 hours
  • Yield: 75–80%

Thionyl Chloride-Mediated Activation

Conversion to acyl chloride followed by methanol quenching:
$$
\text{DL-Phe(4-F)-OH} + \text{SOCl}2 \rightarrow \text{DL-Phe(4-F)-Cl} \xrightarrow{\text{CH}3\text{OH}} \text{DL-Phe(4-F)-OMe} + \text{HCl}
$$
Advantages

  • Faster reaction (2–4 hours)
  • Higher yields (85–90%)

Integrated Synthetic Routes

Sequential Fluorination-Acetylation-Esterification

  • Fluorination : Negishi cross-coupling to synthesize DL-Phe(4-F)-OH.
  • Esterification : Thionyl chloride/MeOH to DL-Phe(4-F)-OMe.
  • Acetylation : Acetic anhydride in NaHCO₃.

Overall Yield : ~60% (multi-step)

One-Pot Enzymatic Synthesis (Theoretical)

Hypothetically, acyltransferase enzymes from Streptomyces spp. could catalyze aminolysis between acetylated donors (e.g., Ac-Phe-OMe) and fluorinated acceptors, though this remains unexplored experimentally.

Analytical Characterization

Critical data for this compound validation:

Spectroscopic Data

Technique Key Signals Reference
¹H NMR δ 7.25–7.30 (m, 2H, Ar-H), 4.50 (m, 1H, CαH), 3.65 (s, 3H, OCH₃), 2.05 (s, 3H, COCH₃)
¹³C NMR δ 172.5 (COOCH₃), 170.1 (NHAc), 162.0 (C-F), 128–115 (Ar-C)
ESI-MS m/z Calc. for C₁₃H₁₅FNO₃: 268.1; Found: 268.0 [M+H]⁺

Chromatographic Purity

  • UPLC Retention time: 6.8 min (C18 column, 0.1% TFA/MeCN)
  • Purity: >98%

Challenges and Optimization Strategies

Racemic Control

  • Dynamic Kinetic Resolution : Use of chiral catalysts during cross-coupling to favor DL mixtures.
  • Enzymatic Racemization : Lipases or acylases under non-aqueous conditions.

Side Reactions

  • Ester Hydrolysis : Minimized by low-temperature acetylation.
  • Defluorination : Avoid strong bases or prolonged heating.

Chemical Reactions Analysis

Types of Reactions: AC-DL-PHE(4-F)-OME undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

AC-DL-PHE(4-F)-OME has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cell function and signaling pathways.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of AC-DL-PHE(4-F)-OME involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares AC-DL-PHE(4-F)-OME with structural analogs, focusing on substituent positions, ester groups, and physicochemical properties.

Structural Analogs and Key Differences

AC-DL-PHE(2-F)-OIPR: An ortho-fluorinated isomer with an isopropyl ester group.

N-Acetyl-4-fluoro-DL-phenylalanine (CAS 17481-06-0) : The free acid form lacking the methyl ester. This compound exhibits higher solubility in aqueous media but lower membrane permeability due to its ionizable carboxylic acid group.

Physicochemical Properties

Compound Name CAS Number Substituent Position Ester Group Molecular Weight (g/mol) Predicted logP<sup>a</sup> Solubility (mg/mL)<sup>b</sup> HPLC Retention Time (min)<sup>c</sup>
This compound 87586-97-8 Para Methyl 239 1.2 15 1.58 (SMD-TFA05)
AC-DL-PHE(2-F)-OIPR N/A Ortho Isopropyl 266 2.5 5 1.60 (SMD-TFA05)
N-Acetyl-4-fluoro-DL-phenylalanine 17481-06-0 Para None (Acid) 225 0.8 30 1.55 (SMD-TFA05)

<sup>a</sup>logP values predicted using fragment-based methods (higher values indicate greater lipophilicity).
<sup>b</sup>Solubility estimates based on polarity and ester group size.
<sup>c</sup>HPLC retention times from structurally related compounds synthesized under SMD-TFA05 conditions .

Key Findings

  • Substituent Position : Para-fluorination (this compound) typically enhances metabolic stability compared to ortho-fluorinated analogs (AC-DL-PHE(2-F)-OIPR), which may exhibit steric clashes in target binding .
  • Ester Groups : Methyl esters (this compound) confer moderate lipophilicity, balancing solubility and permeability. Isopropyl esters (AC-DL-PHE(2-F)-OIPR) increase logP by ~1.3 units, reducing aqueous solubility but improving passive diffusion.
  • Synthetic Accessibility : Methyl esters are more straightforward to synthesize than bulkier esters, as evidenced by the prevalence of methyl-protected intermediates in patent literature .

Research Implications

The structural modifications in this compound and its analogs highlight the importance of fluorine positioning and ester selection in drug design. Para-fluorination optimizes electronic effects without significant steric disruption, while ester groups tailor pharmacokinetic properties. Further studies should explore biological activity correlations with these physicochemical trends.

Q & A

Q. Table 1. Comparative Analysis of this compound Characterization Techniques

TechniqueApplicationLimitationsKey References
HPLC-UVPurity assessmentInsensitive to non-UV active impurities
NMR (¹H/¹³C)Structural elucidationLimited resolution for stereoisomers
LC-MS/MSDegradation product identificationHigh cost of instrumentation

Q. Table 2. Common Pitfalls in this compound Research

PitfallMitigation Strategy
Inconsistent synthetic yieldsStandardize quenching and workup procedures
Overinterpretation of docking resultsValidate with orthogonal assays

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